molecular formula C16H12O6 B191838 Geraldol CAS No. 21511-25-1

Geraldol

Cat. No.: B191838
CAS No.: 21511-25-1
M. Wt: 300.26 g/mol
InChI Key: WRFQRUBJBPLPAM-UHFFFAOYSA-N
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Description

Geraldol, also known as 3,4’,7-trihydroxy-3’-methoxyflavone, is a flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. This compound is found in various plants and has been studied for its potential therapeutic properties, particularly in the context of neuromyelitis optica, a severe neurological demyelinating autoimmune disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geraldol can be synthesized through several chemical routes. One common method involves the methylation of fisetin, another flavonoid. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from plant sources, particularly from the herb Petroselinum crispum. The extraction process includes solvent extraction followed by chromatographic techniques such as high-performance liquid chromatography to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Geraldol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Comparison with Similar Compounds

Geraldol is unique among flavonoids due to its specific inhibitory effects on neuromyelitis optica immunoglobulin G binding to aquaporin-4. Similar compounds include:

This compound’s unique mechanism of action and low cytotoxicity make it a promising candidate for therapeutic applications, particularly in the treatment of neuromyelitis optica.

Properties

IUPAC Name

3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-13-6-8(2-5-11(13)18)16-15(20)14(19)10-4-3-9(17)7-12(10)22-16/h2-7,17-18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFQRUBJBPLPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175851
Record name Geraldol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21511-25-1
Record name Geraldol
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URL https://commonchemistry.cas.org/detail?cas_rn=21511-25-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geraldol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geraldol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone
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Record name GERALDOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Geraldol exhibits its activity primarily by inhibiting the binding of neuromyelitis optica immunoglobulin G (NMO-IgG) to aquaporin-4 (AQP4). [] This interaction prevents the subsequent activation of antibody-mediated and complement-dependent cytotoxicity (CDC), a key pathogenic mechanism in neuromyelitis optica (NMO). [] Additionally, this compound has been shown to induce apoptosis in leukemia cells, potentially through the generation of reactive oxygen species (ROS). [, ]

A: this compound is a flavonoid, specifically a flavanonol. Its molecular formula is C16H14O6 and its molecular weight is 302.28 g/mol. [, , ] The structure is characterized by a 2,3-double bond in the C ring, a hydroxyl group at position 3, and ortho-substituting hydroxyl groups in the B ring. []

A: Studies comparing this compound with other flavonoids suggest that the presence of a 2,3-double bond in the C ring, a hydroxyl group at position 3, and ortho-hydroxyl substitution in the B ring contribute to its potent cytotoxic activity. [, ] Conversely, the presence of a hydroxyl group at position 5 appears to decrease cytotoxicity. []

A: In studies comparing the cytotoxic effects of various flavonoids on leukemia HL-60 cells, this compound demonstrated greater potency than hesperetin and naringenin but lower potency than 3,6-dihydroxyflavone and luteolin. [, ] This suggests a structure-dependent activity profile within the flavonoid family.

A: this compound is a known metabolite of fisetin, another flavonoid. [, , ] Research in mice indicates that fisetin is completely converted to this compound in vivo. [] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

A: Research suggests potential applications for this compound in treating NMO, due to its ability to inhibit NMO-IgG binding to AQP4. [] Additionally, its cytotoxic effects on leukemia cells warrant further investigation for potential anti-cancer applications. [, ]

A: Common analytical techniques used for this compound identification and quantification include high performance liquid chromatography (HPLC), electrospray ionization-mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR). []

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